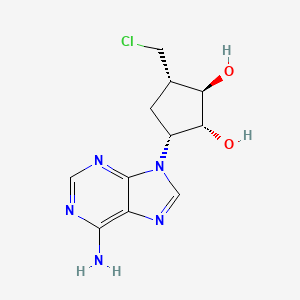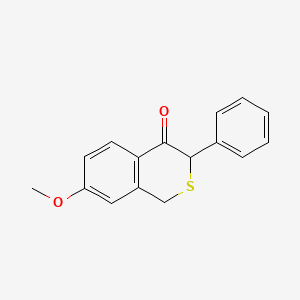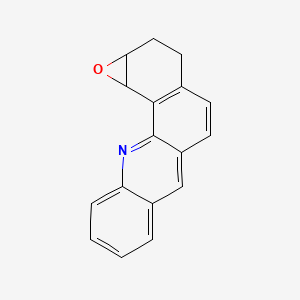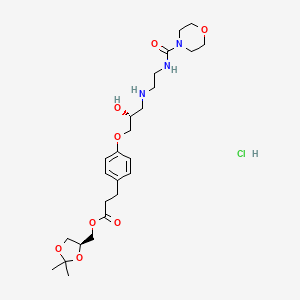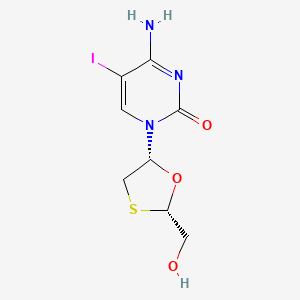
2',3',5'-Tri-O-methylinosine oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,5’-Tri-O-methylinosine oxime is a modified nucleoside derivative. It is structurally characterized by the presence of three methoxy groups attached to the ribose moiety of inosine and an oxime functional group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-methylinosine oxime typically involves the methylation of inosine followed by the introduction of the oxime group. The process begins with the protection of the hydroxyl groups of inosine, followed by selective methylation using methyl iodide in the presence of a base such as sodium hydride. The protected intermediate is then deprotected to yield 2’,3’,5’-Tri-O-methylinosine. The final step involves the conversion of the carbonyl group to an oxime using hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of 2’,3’,5’-Tri-O-methylinosine oxime may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-methylinosine oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,3’,5’-Tri-O-methylinosine oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Studied for its potential role in modulating nucleic acid interactions and enzymatic processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-methylinosine oxime involves its interaction with nucleic acids and enzymes. The oxime group can form hydrogen bonds with nucleic acid bases, potentially affecting DNA and RNA stability and function. Additionally, the compound may inhibit certain enzymes involved in nucleic acid metabolism, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methylinosine: Lacks the oxime group but shares the methoxy modifications on the ribose moiety.
Inosine: The parent compound without any modifications.
2’,3’,5’-Tri-O-acetylinosine: Similar methylation pattern but with acetyl groups instead of methoxy groups.
Uniqueness
2’,3’,5’-Tri-O-methylinosine oxime is unique due to the presence of both methoxy and oxime groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
89437-76-3 |
|---|---|
Molecular Formula |
C13H19N5O5 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3,4-dimethoxy-5-(methoxymethyl)oxolan-2-yl]purin-6-yl]hydroxylamine |
InChI |
InChI=1S/C13H19N5O5/c1-20-4-7-9(21-2)10(22-3)13(23-7)18-6-16-8-11(17-19)14-5-15-12(8)18/h5-7,9-10,13,19H,4H2,1-3H3,(H,14,15,17)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
KUXWGDMDXSFLJB-QYVSTXNMSA-N |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NO)OC)OC |
Canonical SMILES |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NO)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


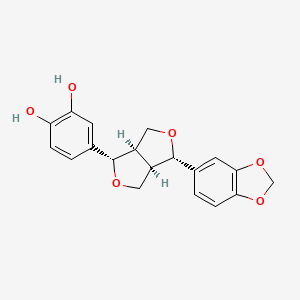
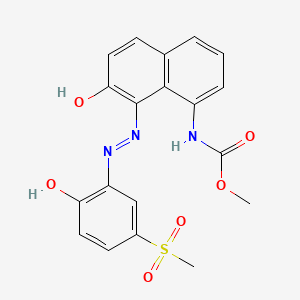

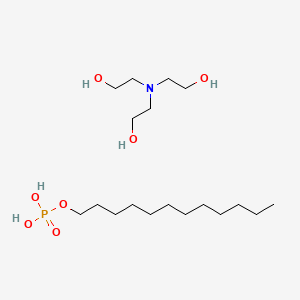

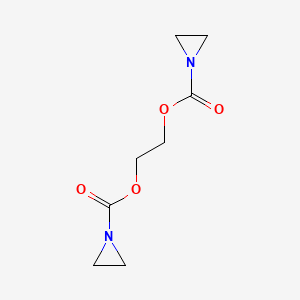

![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
